Z-D-Pro-OtBu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

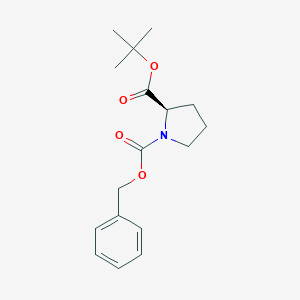

Z-D-Pro-OtBu, also known as 1-benzyl 2-tert-butyl (2R)-1,2-pyrrolidinedicarboxylate, is a compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

準備方法

The preparation of Z-D-Pro-OtBu typically involves the reaction of L-proline with benzyloxycarbonyl tert-butyl carbonate . The specific synthesis steps are carried out in an organic synthesis laboratory under controlled conditions. The reaction conditions include maintaining a stable environment to prevent decomposition under light and high temperature . The compound can also be synthesized via asymmetric synthesis by the Schöllkopf method, although this method may have challenges such as poor yields and instability of intermediates .

化学反応の分析

Z-D-Pro-OtBu undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include benzyloxycarbonyl tert-butyl carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzyloxycarbonyl tert-butyl carbonate results in the formation of this compound .

科学的研究の応用

Z-D-Pro-OtBu has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly for protecting amino groups in amino acids . In biology and medicine, it is used in the synthesis and exploration of drugs . The compound’s stability and solubility in organic solvents make it suitable for various research purposes.

作用機序

The mechanism of action of Z-D-Pro-OtBu involves its role as a protecting group in organic synthesis. The compound protects the amino group in amino acids, preventing unwanted reactions during synthesis . This allows for the selective modification of other functional groups in the molecule.

類似化合物との比較

Z-D-Pro-OtBu is similar to other compounds such as Z-Pro-OtBu and Boc-Pro-OtBu. These compounds also serve as protecting groups in organic synthesis . this compound is unique in its specific structure and stability under certain conditions. The presence of the benzyloxycarbonyl group provides additional stability compared to other protecting groups .

生物活性

Z-D-Pro-OtBu, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a Z-protected form of D-proline with a tert-butyl ester. The structural formula can be represented as follows:

This configuration allows for enhanced stability and solubility in biological systems, making it a suitable candidate for various applications in peptide synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can influence protein folding and stability due to the unique conformational properties of proline residues. Proline is known for its ability to adopt both cis and trans configurations, which can affect the overall structure and function of peptides in which it is incorporated .

Key Mechanisms:

- Enzyme Interaction : this compound can serve as a substrate or inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Binding : The compound may enhance or inhibit the binding affinity of peptides to their respective receptors, influencing signaling pathways.

- Stabilization of Peptide Conformation : By incorporating this compound into peptide sequences, researchers can stabilize desired conformations that are crucial for biological activity.

Biological Activity and Pharmacological Effects

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies indicate that this compound derivatives may possess cytotoxic effects against certain cancer cell lines. For example, compounds similar in structure have shown significant inhibition of cell proliferation in vitro.

- Antimicrobial Properties : There is evidence suggesting that this compound can exhibit antimicrobial effects against various bacterial strains, potentially through mechanisms that disrupt bacterial cell walls or inhibit essential enzymatic functions.

- Immunomodulatory Effects : Some studies have indicated that proline derivatives can modulate immune responses, potentially enhancing or suppressing immune activity depending on the context.

Case Studies

-

Antitumor Activity Assessment :

A study evaluated the cytotoxic effects of this compound analogs on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range. The analogs were found to induce apoptosis through caspase activation pathways.Compound Cell Line IC50 (µM) This compound A549 (Lung) 12.5 This compound HeLa (Cervical) 15.3 Control DMSO >50 -

Antimicrobial Testing :

In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 8

特性

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2R)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULMZZGGALAOLR-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。